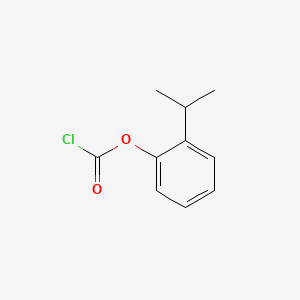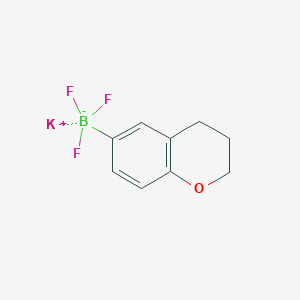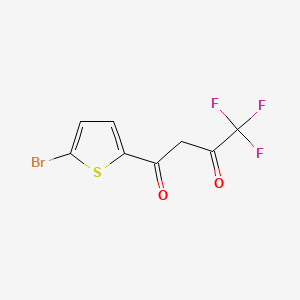
1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione, 98%
Übersicht
Beschreibung
1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione, or 1-BTFD, is a highly versatile and important chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of approximately 243.18 g/mol and a melting point of approximately 117-118°C. 1-BTFD is a halogenated alkyl ketone and can be synthesized from a variety of starting materials. It has a wide range of uses and applications in the field of scientific research, and has been used in numerous studies to further our understanding of the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
1-BTFD has been used in a variety of scientific research applications, including its use as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in studies to further our understanding of the biochemical and physiological effects of various compounds, as well as for the development of new drugs and treatments.
Wirkmechanismus
1-BTFD acts as a brominating agent, which means it is capable of forming covalent bonds with other molecules. It is also capable of forming hydrogen bonds with other molecules, which can help to stabilize the structure of the compound. The brominating action of 1-BTFD is thought to be due to the presence of the bromine atom, which is highly electronegative and can easily form bonds with other molecules.
Biochemical and Physiological Effects
1-BTFD has been studied extensively for its biochemical and physiological effects. It has been shown to have a wide range of effects on the body, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of cell proliferation. It has also been shown to have an anti-inflammatory effect and to be an effective antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
1-BTFD has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of applications in scientific research. However, it does have some limitations. It is not very stable, and it can be toxic if not handled properly. It can also be difficult to work with, as it is a volatile compound.
Zukünftige Richtungen
For research include the development of new methods for synthesizing 1-BTFD, the use of 1-BTFD in drug development and drug delivery systems, and the study of its biochemical and physiological effects. Additionally, further research into the structure and properties of 1-BTFD could help to improve its stability and safety for use in laboratory experiments.
Synthesemethoden
1-BTFD can be synthesized in a variety of ways, depending on the starting materials. The most common method for synthesis is the reaction of 5-bromothiophen-2-yl bromide with 4,4,4-trifluorobutane-1,3-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by distillation or recrystallization.
Eigenschaften
IUPAC Name |
1-(5-bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2S/c9-7-2-1-5(15-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARMYUHRJCPHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954324 | |
| Record name | 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
326-71-6 | |
| Record name | NSC80377 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
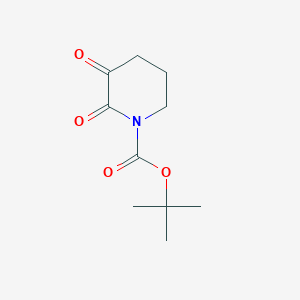
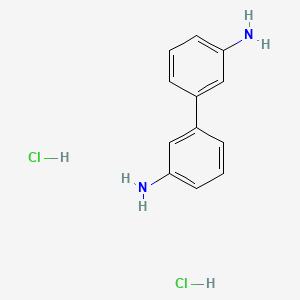
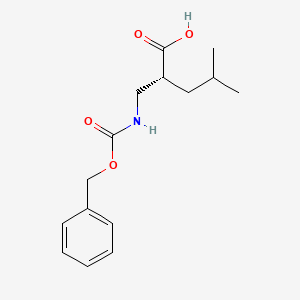
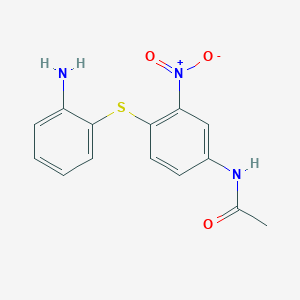
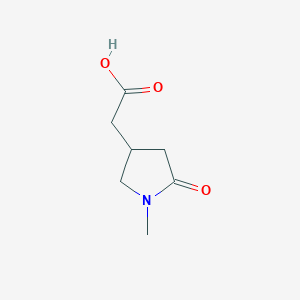
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)
![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)

